![molecular formula C25H21N3O2 B11676830 3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11676830.png)
3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of a pyrrolidinyl group, a toluidino group, and an isoxazol ring fused to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate anthraquinone derivatives with pyrrolidine and toluidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the target compound from by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinyl)quinolines: These compounds share the pyrrolidinyl group and have similar biological activities.
Anthraquinone derivatives: Compounds with an anthraquinone core structure, such as emodin and aloe-emodin, exhibit similar chemical properties.
Uniqueness
3-(1-Pyrrolidinyl)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of both pyrrolidinyl and toluidino groups, which confer distinct chemical and biological properties. Its isoxazol ring further differentiates it from other anthraquinone derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21N3O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
10-(3-methylanilino)-12-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C25H21N3O2/c1-15-7-6-8-16(13-15)26-19-14-20(28-11-4-5-12-28)23-22-21(19)24(29)17-9-2-3-10-18(17)25(22)30-27-23/h2-3,6-10,13-14,26H,4-5,11-12H2,1H3 |
InChI Key |
QKIJNAJVZLEFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCC6 |
Origin of Product |
United States |
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